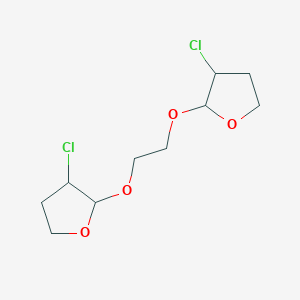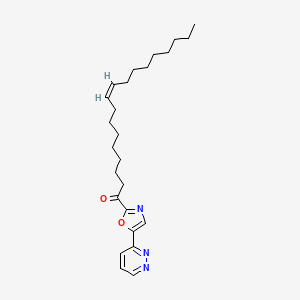
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one is an organic compound with a complex structure It is characterized by the presence of a pyrazolidinone ring substituted with dimethyl, methylphenyl, and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylphenylhydrazine with 4,4-dimethyl-3-oxopentanoic acid in the presence of a dehydrating agent can yield the desired pyrazolidinone ring. The propoxy group can be introduced through subsequent alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles like halides or amines replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidinones.
Applications De Recherche Scientifique
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1,1’-biphenyl: Shares structural similarities but lacks the pyrazolidinone ring.
4-Methylphenylhydrazine: A precursor in the synthesis of the target compound.
4,4-Dimethyl-3-oxopentanoic acid: Another precursor used in the synthesis.
Uniqueness
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one is unique due to its specific substitution pattern and the presence of the pyrazolidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1221-34-7 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4,4-dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one |
InChI |
InChI=1S/C15H22N2O2/c1-5-10-19-14-15(3,4)13(18)16-17(14)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3,(H,16,18) |
Clé InChI |
PHEGOFFINWTBQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C(C(=O)NN1C2=CC=C(C=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)




![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)





